molecular formula C8H6N2O3 B077986 4-Methyl-3-nitrophenyl isocyanate CAS No. 13471-69-7

4-Methyl-3-nitrophenyl isocyanate

Cat. No. B077986
CAS RN: 13471-69-7
M. Wt: 178.14 g/mol
InChI Key: OIORBBLUSMONPW-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of 4-Methyl-3-nitrophenyl isocyanate and related compounds involves complex reactions. For instance, a study on 4-nitrophenyl N-methyl- and N-alkylcarbamates demonstrates an efficient biphasic method for preparing these compounds, offering a safer alternative to highly toxic methyl isocyanate (Peterson, Houguang, & Ke, 2006). Moreover, the reaction of 2-nitrophenyl isocyanide introduces it as a convertible isocyanide, efficiently synthesizing the fused gamma-lactam beta-lactone bicycle of proteasome inhibitor omuralide (Gilley & Kobayashi, 2008).

Molecular Structure Analysis The molecular structure of 4-Methyl-3-nitrophenyl isocyanate can be deduced from vibrational spectra studies, which provide insights into the compound's conformational and harmonic frequency analyses. Such studies have been performed on isocyanates, revealing the presence of stable conformers and the impact of substituents on phenyl ring strain (Tonannavar, Prasannakumar, Savanur, & Yenagi, 2012).

Chemical Reactions and Properties 4-Methyl-3-nitrophenyl isocyanate participates in various chemical reactions, highlighting its versatility. For example, the synthesis of new substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones from substituted phenyl isocyanates showcases the reactivity of these compounds under specific conditions (Sedlák, Keder, Hanusek, & Růžička, 2005). Additionally, the synthesis of benzannulated N-heterocyclic carbene ligands from 2-nitrophenyl isocyanide demonstrates innovative approaches to generating complex molecules (Hahn, García Plumed, Münder, & Lügger, 2004).

Physical Properties Analysis The study of physical properties is crucial for understanding the behavior and applications of 4-Methyl-3-nitrophenyl isocyanate. Research on the crystal structure of related compounds, such as methyl 4-hydroxy-3-nitro-2-(4-nitrophenyl)-5-(1,1,1-triphenyl-λ5-phosphanylidene)-1,3-cyclopentadiene-1-carboxylate, offers insights into the intermolecular interactions and stability of these substances (Alizadeh, 2005).

Chemical Properties Analysis Exploring the chemical properties of 4-Methyl-3-nitrophenyl isocyanate, including its reactivity and interaction with other molecules, is fundamental for its application in various fields. Studies such as the novel reactions of arylmalonate carbanions with phenyl isocyanate, resulting in carbamates by 1,3-C→N migration, highlight the unique reactivity patterns and synthetic potential of these compounds (Linchenko, Krasnova, Petrovskii, Garbuzova, Khrustalev, & Gololobov, 2007).

Safety And Hazards

4-Methyl-3-nitrophenyl isocyanate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may also cause respiratory irritation and can be harmful if swallowed or if inhaled .

properties

IUPAC Name

4-isocyanato-1-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-6-2-3-7(9-5-11)4-8(6)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIORBBLUSMONPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065500
Record name 4-Methyl-3-nitrophenylisocyanate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-nitrophenyl isocyanate

CAS RN

13471-69-7
Record name 4-Isocyanato-1-methyl-2-nitrobenzene
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Record name Benzene, 4-isocyanato-1-methyl-2-nitro-
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Record name 2-Nitro-4-isocyanatotoluene
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Record name Benzene, 4-isocyanato-1-methyl-2-nitro-
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Record name 4-Methyl-3-nitrophenylisocyanate
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Record name 4-Methyl-3-nitrophenyl isocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
G Sabbioni, Q Gu, LR Vanimireddy - Biomarkers, 2012 - Taylor & Francis
… A solution of 4-methyl-3-nitrophenyl isocyanate (16 mg, 84 μmol) in 1,4-dioxane (0.5 mL) was added slowly. The reaction mixture was stirred for 4 h at room temperature. Na 2 S (20 mg) …
Number of citations: 0 www.tandfonline.com
G Sabbioni, R Hartley, S Schneider - Chemical research in …, 2001 - ACS Publications
Toluenediisocyanates (TDI) are important intermediates in the chemical industry. Among the main damages after low levels of TDI exposure are lung sensitization and asthma. Protein …
Number of citations: 0 pubs.acs.org
T Opatz, C Kallus, T Wunberg, W Schmidt, S Henke… - Carbohydrate …, 2002 - Elsevier
… 20 μmol) and reacted with 2,4-difluorophenyl isocyanate, n-propyl isocyanate, 3-cyanophenyl isocyanate, (S)-α-methylbenzyl isocyanate and 4-methyl-3-nitrophenyl isocyanate …
Number of citations: 0 www.sciencedirect.com
CL Yaws, DH Chen - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the density of solid for organic compounds in tabular form. The tabulation is arranged by carbon number such as C, C2, and C3 to provide …
Number of citations: 0 www.sciencedirect.com

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